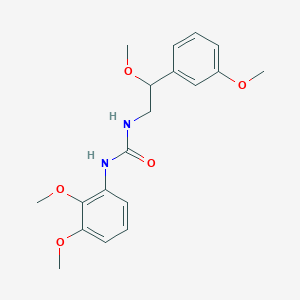
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
カタログ番号 B2647520
CAS番号:
1797088-53-9
分子量: 360.41
InChIキー: ODEMFGPHMDUJBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It has been found to have potential therapeutic effects in various diseases, including anxiety, depression, and pain.
科学的研究の応用
Directed Lithiation
- Directed Lithiation in Ureas : Lithiation of urea derivatives, including compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, is a key reaction in organic synthesis. This process involves the introduction of lithium atoms into the urea molecule, facilitating the formation of various substituted products. Such lithiation processes are essential for creating complex organic molecules with potential pharmaceutical applications (Smith et al., 2013).
Synthesis of Substituted Phenylureas
- Synthesis from Vanillin Derivatives : The synthesis of substituted phenylureas, which are structurally related to the compound , has been achieved using derivatives of vanillin. This process is crucial for producing alkoxylated derivatives of sym-diethyldiphenylurea, demonstrating the versatility of urea compounds in chemical synthesis (Gardner et al., 1948).
Chromatographic Analysis
- Analytical Techniques for Urea Derivatives : Chromatographic methods have been developed for analyzing urea derivatives like Maloran, which shares structural similarities with 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea. These methods are essential for assessing the environmental impact and degradation of urea-based compounds in soil (Katz & Strusz, 1968).
Protection and Deprotection in Organic Synthesis
- Alcohol Protecting Groups : Urea derivatives can act as protecting groups in organic synthesis. For example, methoxyphenylmethyl ethers, which have structural resemblance to the compound of interest, are widely used as alcohol protecting groups. The deprotection process catalyzed by FeCl3 is a significant step in the synthesis of various organic compounds (Sawama et al., 2015).
Synthesis of Disease-Modifying Antirheumatic Drugs
- DMARD Metabolites Synthesis : The synthesis of metabolites of certain disease-modifying antirheumatic drugs (DMARDs), which contain urea derivatives, has been explored. These studies are crucial for understanding the pharmacological properties and potential therapeutic applications of these compounds (Baba et al., 1998).
Photophysical Studies
- Charge Transfer Fluorescence : 1,2-Diarylethenes, structurally related to the compound , have been synthesized and studied for their photophysical properties. These studies are significant in understanding the fluorescence behavior of such compounds, which can have applications in material science and photophysics (Singh & Kanvah, 2001).
Corrosion Inhibition
- Corrosion Inhibitors for Metals : Triazinyl urea derivatives, similar in structure to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, have been studied as corrosion inhibitors for mild steel. This research is vital for industrial applications where corrosion resistance is crucial (Mistry et al., 2011).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-14-8-5-7-13(11-14)17(25-3)12-20-19(22)21-15-9-6-10-16(24-2)18(15)26-4/h5-11,17H,12H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMFGPHMDUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)

![(1R,2S)-2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]cyclopropane-1-carboxylic acid](/img/structure/B2647441.png)
![N-(2-methoxyethyl)-2-{[(naphthalen-1-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2647442.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2647443.png)
![2-[(Oxan-4-yl)methoxy]pyrazine](/img/structure/B2647444.png)
![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)
![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)
